molecular formula C7H9NO5S B1317441 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate CAS No. 155863-36-8

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate

Cat. No. B1317441
CAS RN: 155863-36-8
M. Wt: 219.22 g/mol
InChI Key: PMKKIDFHWBBGDA-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate (DDP) is an organic compound that is used in a variety of scientific applications. It is a highly versatile compound that is used in a wide range of laboratory experiments and research studies. DDP is a member of the pyrrolidine family of compounds and is a derivative of pyrrolidine-2-carboxylic acid. It is a colorless, odorless, and crystalline solid with a molecular weight of 166.2 g/mol.

Scientific Research Applications

Protein Labeling and Crosslinking

2-Maleimidoethyl mesylate is widely used as a hetero-bifunctional linker in protein labeling. It introduces an amine or thiol reactive group through the quaternization of pyridyl-nitrogen, which is essential for fluorescent labeling of proteins. This compound’s ability to react with sulfhydryl groups makes it a valuable tool for creating specific and stable protein conjugates .

Fluorescent Label Preparation

As a synthetic building block, 2-Maleimidoethyl mesylate is utilized in the preparation of fluorescent labels. These labels are crucial for various applications, including flow cytometry, fluorescence microscopy, and enzyme-linked immunosorbent assays (ELISAs), where they help in the detection and quantification of target molecules .

Polymerization and Conjugation

The compound serves as a trifunctional crosslinker due to its three reactive maleimide groups, which enable three-way conjugation and polymerization of sulfhydryl-containing molecules. This property is particularly useful in the development of novel polymeric materials with specific functionalities .

Synthetic Chemistry

In synthetic chemistry, 2-Maleimidoethyl mesylate acts as a reagent for introducing functional groups into molecules, thereby altering their chemical properties and reactivity. This can lead to the synthesis of new compounds with potential applications in drug development and materials science .

Drug Development

The reactivity of 2-Maleimidoethyl mesylate with amine and thiol groups makes it a candidate for drug development processes, where it can be used to modify pharmacophores or create prodrugs with improved efficacy or reduced side effects .

Material Science

In material science, this compound’s ability to form stable linkages with various functional groups allows for the design of advanced materials with desired properties such as increased strength, flexibility, or electrical conductivity .

Bioconjugation Techniques

2-Maleimidoethyl mesylate is employed in bioconjugation techniques where it facilitates the attachment of various biomolecules to surfaces or other molecules. This is particularly relevant in the creation of biosensors and diagnostic tools .

Research and Development

Lastly, its role in research and development cannot be overstated. Scientists use 2-Maleimidoethyl mesylate in exploratory studies to understand molecular interactions, design experiments, and develop new methodologies within the fields of chemistry and biology .

properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-14(11,12)13-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKKIDFHWBBGDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501212095
Record name 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate

CAS RN

155863-36-8
Record name 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155863-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501212095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Maleimidoethyl mesylate
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